Methyl 3-(2-chlorophenyl)-5-fluorobenzoate
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Overview
Description
Methyl 3-(2-chlorophenyl)-5-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 2-chlorophenyl and a 5-fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-5-fluorobenzoate typically involves the esterification of 3-(2-chlorophenyl)-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts such as solid acids or enzymes may be explored to improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-5-fluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the ester group.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis reactions.
Major Products
Substitution: Depending on the nucleophile used, products may include derivatives with different functional groups replacing the chlorine or fluorine atoms.
Reduction: The major product of reduction is 3-(2-chlorophenyl)-5-fluorobenzyl alcohol.
Hydrolysis: The major product of hydrolysis is 3-(2-chlorophenyl)-5-fluorobenzoic acid.
Scientific Research Applications
Methyl 3-(2-chlorophenyl)-5-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals or polymers with specific electronic properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-5-fluorobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the 2-chlorophenyl and 5-fluoro groups can enhance binding affinity and selectivity towards specific molecular targets. The ester group may undergo hydrolysis in vivo to release the active carboxylic acid, which can then exert its biological effects.
Comparison with Similar Compounds
Methyl 3-(2-chlorophenyl)-5-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 3-(2-chlorophenyl)benzoate: Lacks the fluorine substitution, which may result in different chemical reactivity and biological activity.
Methyl 3-(2-fluorophenyl)-5-chlorobenzoate: The positions of the chlorine and fluorine atoms are swapped, which can affect the compound’s properties.
Methyl 3-(2-bromophenyl)-5-fluorobenzoate: The chlorine atom is replaced with a bromine atom, potentially altering the compound’s reactivity and interactions.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-14(17)10-6-9(7-11(16)8-10)12-4-2-3-5-13(12)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUYWLFNZZNPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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